![molecular formula C13H20N4O4S B15274551 2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B15274551.png)
2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide is an organic compound with the molecular formula C₁₃H₂₀N₄O₄S It is characterized by the presence of a nitro group, a piperazine ring, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Alkylation: The piperazine ring is introduced through an alkylation reaction, where the sulfonamide derivative is reacted with 1-(3-chloropropyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Amino-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-oxides of the piperazine ring.
Applications De Recherche Scientifique
2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The exact pathways depend on the biological context, but common pathways include those related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide can be compared with other similar compounds:
2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group, leading to different chemical reactivity and biological activity.
2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group, affecting its solubility and reactivity.
N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide: Lacks the nitro group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C13H20N4O4S |
|---|---|
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
2-nitro-N-(3-piperazin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O4S/c18-17(19)12-4-1-2-5-13(12)22(20,21)15-6-3-9-16-10-7-14-8-11-16/h1-2,4-5,14-15H,3,6-11H2 |
Clé InChI |
XBNINVLTDQOFFN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
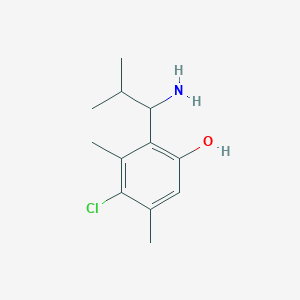
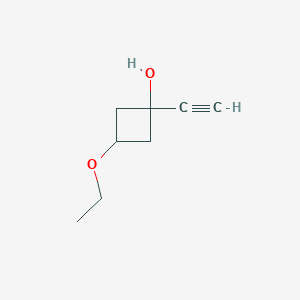
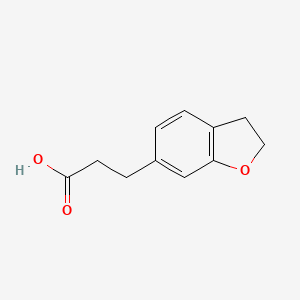
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
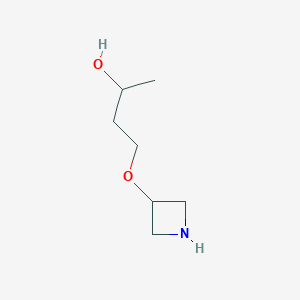
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)

![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)

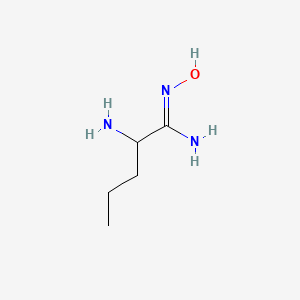
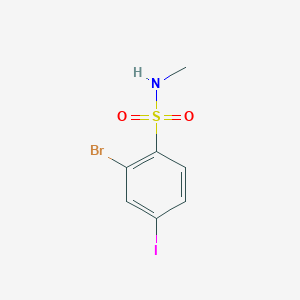
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
amine](/img/structure/B15274538.png)
